REACTION_CXSMILES
|
Cl.[C:2]([C:4]1[S:5][C:6]2[CH:12]=[C:11]([F:13])[CH:10]=[CH:9][C:7]=2[N:8]=1)#N.[OH2:14].[CH3:15][OH:16]>>[F:13][C:11]1[CH:10]=[CH:9][C:7]2[N:8]=[C:4]([C:2]([O:16][CH3:15])=[O:14])[S:5][C:6]=2[CH:12]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
137.2 mg
|
Type
|
reactant
|
Smiles
|
C(#N)C=1SC2=C(N1)C=CC(=C2)F
|
Name
|
|
Quantity
|
2.7 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture being cooled in an ice-water bath
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at the same temperature for 2 minutes
|
Duration
|
2 min
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
EXTRACTION
|
Details
|
an extract which
|
Type
|
WASH
|
Details
|
was washed first with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
an aqueous sodium chloride solution and then dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed by evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by column chromatography through silica gel using a 5:1
|
Type
|
ADDITION
|
Details
|
by volume mixture of hexane and ethyl acetate as the eluent
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC2=C(N=C(S2)C(=O)OC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 106.8 mg | |
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |